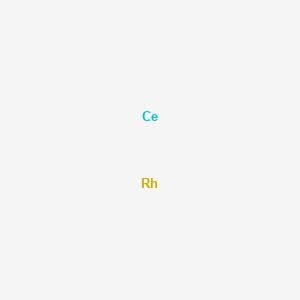
Cerium;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium;rhodium is a compound formed by the combination of cerium and rhodium in a 1:1 ratio. Cerium is a rare-earth metal known for its versatile chemical properties, while rhodium is a transition metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cerium;rhodium typically involves the reduction of cerium and rhodium salts. One common method is the co-precipitation technique, where cerium and rhodium salts are dissolved in a suitable solvent and then precipitated using a reducing agent. The precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, this compound can be produced through high-temperature reduction processes. This involves heating a mixture of cerium oxide and rhodium oxide in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the this compound compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium;rhodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both cerium and rhodium.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of ligands or other groups attached to the cerium or rhodium atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of cerium oxide and rhodium oxide, while reduction reactions may yield metallic cerium and rhodium.
Wissenschaftliche Forschungsanwendungen
Cerium;rhodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and other therapeutic applications.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which cerium;rhodium exerts its effects is primarily through its catalytic properties. Cerium can switch between different oxidation states, facilitating redox reactions, while rhodium acts as a catalyst by providing active sites for chemical reactions. The combination of these properties allows this compound to effectively catalyze various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium;platinum: Another compound combining cerium with a transition metal, known for its catalytic properties.
Cerium;palladium: Similar in its catalytic abilities and used in various industrial applications.
Cerium;nickel: Known for its magnetic properties and used in electronic applications.
Uniqueness
Cerium;rhodium stands out due to the unique combination of cerium’s redox capabilities and rhodium’s catalytic properties. This makes it particularly effective in catalyzing reactions that require both oxidation and reduction steps, providing a versatile tool for scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12157-69-6 |
|---|---|
Molekularformel |
CeRh |
Molekulargewicht |
243.021 g/mol |
IUPAC-Name |
cerium;rhodium |
InChI |
InChI=1S/Ce.Rh |
InChI-Schlüssel |
TXYGXLCTNFFRHG-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


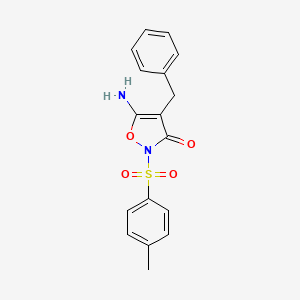

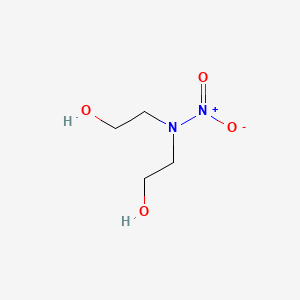


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)

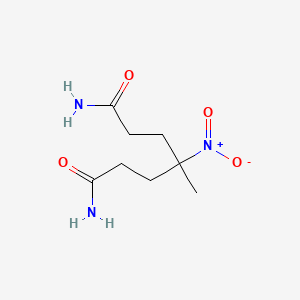
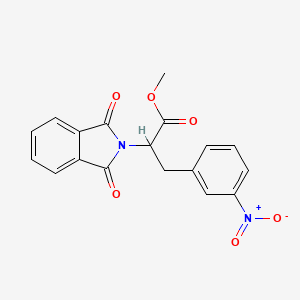
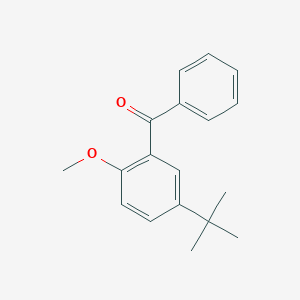
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
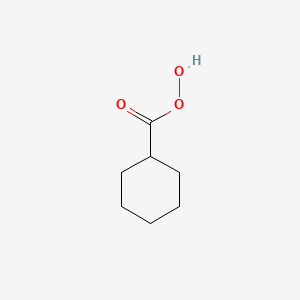

![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
